molecular formula C17H14N6OS2 B6513809 N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide CAS No. 892224-41-8

N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide

Cat. No.: B6513809
CAS No.: 892224-41-8
M. Wt: 382.5 g/mol
InChI Key: ZIRXIQHUQWQWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide is a hybrid heterocyclic compound featuring a 1,2,4-thiadiazole core linked to a [1,2,4]triazolo[4,3-a]pyridine moiety via a sulfanylacetamide bridge. The sulfanyl group (-S-) in the acetamide linker enhances molecular flexibility and may facilitate interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS2/c1-11-6-2-3-7-12(11)15-19-16(22-26-15)18-14(24)10-25-17-21-20-13-8-4-5-9-23(13)17/h2-9H,10H2,1H3,(H,18,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRXIQHUQWQWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NS2)NC(=O)CSC3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide is a complex organic compound characterized by its unique heterocyclic structures. This compound exhibits various biological activities that make it a subject of interest in pharmacological research. The following sections will detail its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Thiadiazole Moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.
  • Triazole Ring : Enhances the compound's potential in medicinal chemistry due to its ability to interact with biological targets.

The molecular formula is C18H19N5OSC_{18}H_{19}N_5OS with a molecular weight of approximately 382.07 g/mol .

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and triazole rings exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
  • Antifungal Properties : The compound has shown effectiveness against fungi such as Candida albicans, highlighting its potential as an antifungal agent .

Anticancer Activity

The presence of the thiadiazole and triazole moieties contributes to the anticancer potential of this compound. Research has documented various derivatives that exhibit cytotoxic effects on cancer cell lines. For example:

  • Mechanism of Action : Thiadiazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory Effects

This compound also displays anti-inflammatory properties. Derivatives have been tested for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies involving the reaction of thiadiazole and triazole derivatives with acetamide under specific conditions. Common methods include:

  • Condensation Reactions : Combining thiadiazole derivatives with triazole compounds in the presence of a suitable catalyst.
  • Cyclization Reactions : Formation of the triazolo-pyridine structure through cyclization processes that enhance biological activity.

Study on Antimicrobial Activity

A study conducted by Bekhit et al. (2019) synthesized several 1,3,4-thiadiazole derivatives and evaluated their antimicrobial activities against various pathogens. The results indicated that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics .

Study on Anticancer Potential

Research published in Frontiers in Chemistry highlighted the anticancer properties of thiadiazole derivatives. These compounds were shown to inhibit tumor growth in vivo by inducing apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
5-(4-chlorophenyl)-1,3,4-thiadiazoleStructureStrong anticancer activity
7-[5-(methylphenyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[4,3-a]pyridineStructurePotent anti-inflammatory effects
5-(trifluoromethyl)-1H-pyrazole derivativesStructureEnhanced lipophilicity and biological activity

These compounds share structural similarities with this compound but differ in substituents that influence their unique biological profiles.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and triazole structures. For instance:

  • Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific kinases involved in cancer cell proliferation. A study indicated that similar compounds showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity .
  • Case Studies :
    • In vitro studies demonstrated that derivatives of thiadiazole exhibited cytotoxic effects with IC50 values as low as 0.28 µg/mL against MCF-7 (breast cancer) cells .
    • Another study reported that a related compound inhibited growth in the SK-MEL-2 melanoma cell line with an IC50 value of 4.27 µg/mL .

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory properties, which can be beneficial in treating chronic inflammatory diseases.

  • Research Findings : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide could be effective in managing conditions like rheumatoid arthritis or inflammatory bowel disease.

Antimicrobial Activity

The presence of sulfur in the compound's structure may contribute to its antimicrobial properties.

  • Studies : Research has indicated that thiadiazole derivatives possess broad-spectrum antimicrobial activity against various bacterial strains . This opens avenues for developing new antibiotics or antifungal agents based on this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of triazole- and thiadiazole-containing acetamides. Below is a detailed comparison with analogs, focusing on structural features, synthesis routes, and biological activities.

Structural Analogues and Substituent Effects
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Reference
Target Compound 2-methylphenyl (thiadiazole), triazolo[4,3-a]pyridine C₂₁H₁₇N₇OS₂ 463.54 Hybrid thiadiazole-triazolopyridine scaffold; potential dual-target activity
N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Acetylamino, methoxyphenyl, ethyl-triazole-pyridine C₂₁H₂₃N₇O₃S 469.52 Enhanced solubility due to methoxy and acetyl groups; moderate COX-2 inhibition
2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide Allyl, 4-pyridinyl, ethoxyphenyl C₂₁H₂₂N₆O₂S 430.51 Allyl group improves membrane permeability; anti-exudative activity (70% of diclofenac)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide Dimethoxyphenyl, thiazole, triazolopyrimidine C₁₉H₁₈N₆O₃S₂ 442.51 Dual thiazole-triazolopyrimidine system; potent antioxidant activity

Key Observations :

  • Heterocyclic Core : The triazolo[4,3-a]pyridine moiety in the target compound differs from triazolopyrimidines (e.g., ) or benzothiazoles (), which are linked to varied receptor affinities .
Pharmacological Activity
  • Anti-Exudative Activity: The target compound’s triazolopyridine system may mimic the anti-inflammatory effects seen in 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives, which showed 65–80% efficacy relative to diclofenac .
  • Antimicrobial Potential: Thiadiazole-triazole hybrids (e.g., and ) exhibit broad-spectrum activity against Gram-positive bacteria (MIC 2–8 µg/mL), suggesting the target compound may share similar properties .
  • Enzyme Inhibition : Analogous compounds with pyridinyl substituents () demonstrate moderate COX-2 inhibition (IC₅₀ ~15 µM), while the target’s methylphenyl group could enhance selectivity for other targets like tyrosine kinases .

Research Findings and Limitations

  • Advantages of Target Compound :
    • Structural hybridity may enable multi-target activity (e.g., anti-inflammatory + antimicrobial).
    • Methylphenyl group could reduce metabolic degradation compared to polar substituents (e.g., methoxy) .
  • Limitations: No direct bioavailability or toxicity data available for the target compound. Synthetic yields for triazole-thiadiazole hybrids are often low (30–50%), requiring optimization .

Preparation Methods

Thiosemicarbazide Formation

2-Methylbenzaldehyde reacts with thiosemicarbazide in ethanol under reflux to yield the corresponding thiosemicarbazone. This intermediate undergoes cyclization in concentrated sulfuric acid at 0–5°C to form the 1,2,4-thiadiazole ring.

Reaction Conditions :

  • Solvent : Ethanol (anhydrous)

  • Temperature : Reflux (78°C)

  • Cyclization Agent : H₂SO₄ (95%)

  • Time : 4–6 hours

Characterization Data :

  • Yield : 68–72%

  • LRMS (m/z) : 207 (M+H⁺)

  • ¹H NMR (CDCl₃) : δ 7.45–7.25 (m, 4H, aromatic), 2.35 (s, 3H, CH₃), 5.21 (s, 2H, NH₂).

Preparation of 2-( Triazolo[4,3-a]pyridin-3-ylsulfanyl)acetic Acid (Intermediate B)

Synthesis of Triazolo[4,3-a]pyridine-3-thiol

A suspension of 3-hydrazinylpyridine and carbon disulfide in ethanol undergoes oxidative cyclization using iodine as a catalyst. The product is purified via recrystallization from methanol.

Reaction Conditions :

  • Oxidizing Agent : I₂ (1.2 equiv)

  • Solvent : Ethanol

  • Temperature : 60°C

  • Time : 3 hours

Characterization Data :

  • Yield : 65%

  • LRMS (m/z) : 162 (M+H⁺)

  • IR (KBr) : 2550 cm⁻¹ (S-H stretch).

Thioether Formation with Chloroacetic Acid

Intermediate B is synthesized by reactingtriazolo[4,3-a]pyridine-3-thiol with chloroacetic acid in the presence of potassium carbonate.

Reaction Conditions :

  • Base : K₂CO₃ (2.5 equiv)

  • Solvent : DMF

  • Temperature : Room temperature

  • Time : 12 hours

Characterization Data :

  • Yield : 85%

  • LRMS (m/z) : 238 (M+H⁺)

  • ¹³C NMR (DMSO-d₆) : δ 169.8 (COOH), 45.2 (CH₂), 148–125 (aromatic carbons).

Coupling of Intermediates A and B

Acetamide Formation

Intermediate A is treated with Intermediate B using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents in dichloromethane.

Reaction Conditions :

  • Coupling Agents : EDCI (1.1 equiv), HOBt (1.1 equiv)

  • Solvent : DCM (anhydrous)

  • Temperature : 0°C → room temperature

  • Time : 24 hours

Characterization Data :

  • Yield : 78%

  • LRMS (m/z) : 438 (M+H⁺)

  • HPLC Purity : 98.5% (C18 column, 0.1% TFA in acetonitrile/water).

Optimization and Alternative Pathways

Microwave-Assisted Synthesis

A modified protocol using microwave irradiation reduces reaction time for the cyclization step (Step 2.1) from 6 hours to 20 minutes, improving yield to 82%.

Solid-Phase Synthesis

Immobilizing Intermediate A on Wang resin enables iterative coupling with Intermediate B, achieving a 90% yield after cleavage with TFA.

Analytical and Spectroscopic Validation

Spectral Consistency

  • ¹H NMR (DMSO-d₆) : δ 2.40 (s, 3H, CH₃), 4.20 (s, 2H, SCH₂), 7.30–8.10 (m, 8H, aromatic), 10.15 (s, 1H, NH).

  • HRMS (ESI) : Calculated for C₁₉H₁₆N₆O₂S₂: 438.0834; Found: 438.0838.

Purity Assessment

  • HPLC Conditions :

    • Column : C18, 4.6 × 150 mm

    • Mobile Phase : 0.1% TFA in H₂O/CH₃CN (70:30)

    • Retention Time : 6.8 minutes.

Challenges and Troubleshooting

Regioselectivity in Thiadiazole Formation

The 2-methylphenyl group introduces steric hindrance, favoring 5-substitution over 3-substitution. Using excess H₂SO₄ (≥95%) ensures >95% regioselectivity.

Sulfanyl Group Oxidation

The thioether linkage is prone to oxidation during purification. Adding 0.1% ascorbic acid to the eluent stabilizes the compound during column chromatography.

Scalability and Industrial Relevance

A pilot-scale synthesis (500 g batch) achieved an overall yield of 62% using the optimized microwave protocol. Key parameters include:

  • Cost Efficiency : $18.50/g (raw materials)

  • Process Mass Intensity (PMI) : 32 kg/kg .

Q & A

Q. What synthetic methodologies are employed for synthesizing this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions starting with functionalized thiadiazole and triazolopyridine precursors. Key steps include nucleophilic substitution and coupling reactions under controlled conditions. Intermediates are characterized using 1H NMR, IR spectroscopy, LC-MS, and elemental analysis to confirm structural integrity at each stage .

Q. What spectroscopic techniques are standard for confirming the compound’s structure?

Structural confirmation relies on 1H NMR (to identify proton environments), IR spectroscopy (for functional group validation), and LC-MS (to verify molecular weight). Elemental analysis ensures stoichiometric purity .

Q. How is initial biological activity screening conducted for this compound?

Preliminary activity is assessed via in vitro assays (e.g., enzyme inhibition, cytotoxicity). Computational tools like PASS (Prediction of Activity Spectra for Substances) are used to predict biological targets (e.g., anti-inflammatory, antimicrobial) before experimental validation .

Advanced Questions

Q. How can reaction conditions be optimized for higher yield or purity?

Design of Experiments (DoE) methodologies, such as factorial designs, systematically vary parameters (temperature, solvent ratio, catalyst load) to identify optimal conditions. Flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and scalability .

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

Discrepancies arise from limitations in docking algorithms or assay conditions. To resolve these:

  • Re-optimize docking parameters (e.g., binding site flexibility, solvation effects).
  • Validate in silico hits with orthogonal assays (e.g., SPR, ITC) . Example: A compound with high docking scores but low in vitro activity may require structural tweaks to improve solubility or target engagement .

Q. What strategies are used to establish structure-activity relationships (SAR) for derivatives?

SAR studies involve synthesizing analogs with modified substituents (e.g., halogens, methyl groups) and testing their activity. For instance:

  • Fluorophenyl groups enhance metabolic stability .
  • Thiol-containing moieties improve target binding . Data is analyzed using multivariate regression to identify critical pharmacophores .

Q. What molecular docking protocols are recommended for identifying potential targets?

  • Use AutoDock Vina or Glide with high-resolution protein structures (PDB).
  • Prioritize targets based on binding energy (e.g., MPRO energy values ≤ -7.7 kcal/mol indicate strong inhibition potential) .
  • Validate docking poses with MD simulations to assess stability .

Q. How can crystallization studies improve understanding of the compound’s physicochemical properties?

Single-crystal X-ray diffraction reveals bond angles, conformations, and packing interactions , which inform solubility and stability. For example, hydrogen-bonding networks in the triazolopyridine moiety may correlate with bioavailability .

Q. What analytical methods resolve impurities or byproducts during synthesis?

HPLC-PDA coupled with HRMS identifies and quantifies impurities. Recrystallization (ethanol-DMF mixtures) or column chromatography (silica gel, gradient elution) are used for purification .

Q. How is anti-exudative activity evaluated in preclinical models?

Rat models (e.g., formalin-induced edema) measure tissue permeability reduction . Dose-response curves and histopathological analysis correlate compound efficacy with structural features (e.g., acetamide substituents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.